molecular formula C10H11NO B066753 3-Propan-2-ylfuro[3,2-c]pyridine CAS No. 182819-55-2

3-Propan-2-ylfuro[3,2-c]pyridine

Cat. No.: B066753
CAS No.: 182819-55-2
M. Wt: 161.2 g/mol
InChI Key: FJOIZSMORSSUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propan-2-ylfuro[3,2-c]pyridine is a chemical compound of interest in pharmaceutical and medicinal chemistry research. Its core structure incorporates the furo[3,2-c]pyridine ring system, which is recognized in scientific literature as a valuable pharmacophore —a key structural component responsible for a drug's biological activity . Research into the furo[3,2-c]pyridine scaffold has demonstrated its potential in the development of central nervous system (CNS) active agents. Studies on derivatives of this ring system have shown significant activity in behavioral models relevant to antipsychotic efficacy , such as the blockade of apomorphine-induced climbing and stereotypy . These compounds often exhibit high-affinity interactions with serotonin receptors (5-HT1 and 5-HT2), while showing weaker binding to dopamine D2 receptors, suggesting a potentially distinct mechanism of action compared to typical antipsychotics . The presence of an isopropyl (propan-2-yl) substituent on this scaffold may be explored to optimize the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug discovery. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Properties

CAS No.

182819-55-2

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

3-propan-2-ylfuro[3,2-c]pyridine

InChI

InChI=1S/C10H11NO/c1-7(2)9-6-12-10-3-4-11-5-8(9)10/h3-7H,1-2H3

InChI Key

FJOIZSMORSSUAP-UHFFFAOYSA-N

SMILES

CC(C)C1=COC2=C1C=NC=C2

Canonical SMILES

CC(C)C1=COC2=C1C=NC=C2

Synonyms

Furo[3,2-c]pyridine,3-(1-methylethyl)-(9CI)

Origin of Product

United States

Preparation Methods

Cyclization Approaches

Cyclization reactions form the backbone of furopyridine synthesis. A representative method involves the intramolecular cyclization of pyridine precursors bearing propargyl or allenyl ether side chains. For example, 3-pyridinecarbaldehyde derivatives undergo Wittig-Horner reactions with diethyl benzylphosphonates to form α,β-unsaturated intermediates, which cyclize under acidic conditions to yield the furopyridine core. The isopropyl group is introduced via alkylation prior to cyclization, leveraging tert-butoxide bases to deprotonate the furan oxygen and facilitate nucleophilic attack by isopropyl halides.

Reissert Reaction-Based Functionalization

The Reissert reaction, traditionally used for introducing nitrile groups to heteroaromatics, has been adapted for furopyridines. In one protocol, this compound is synthesized by treating the parent furopyridine with NaCN and dimethyl sulfate in a polar aprotic solvent. This stepwise approach achieves a 33% yield but requires stringent anhydrous conditions and generates stoichiometric waste.

Catalytic Hydrogenation and Cross-Coupling

Post-cyclization modifications include catalytic hydrogenation to reduce double bonds and cross-coupling reactions to install the isopropyl group. Palladium-catalyzed Suzuki-Miyaura couplings using isopropylboronic acids have been explored, though steric hindrance from the fused ring system often limits efficiency (yields <50%). Alternative strategies employ Heck couplings with isopropyl vinyl ethers, but regioselectivity remains a challenge.

Experimental Protocols and Optimization

Stepwise Synthesis via Wittig-Horner and Cyclization

Starting Materials : 3-Pyridinecarbaldehyde, diethyl isopropylphosphonate.
Procedure :

  • Wittig-Horner Olefination : React 3-pyridinecarbaldehyde with diethyl isopropylphosphonate in DMF using NaOMe as a base. The reaction proceeds at 80°C for 12 hours to form the α,β-unsaturated intermediate.

  • Cyclization : Treat the intermediate with POCl₃ under reflux to induce furan ring closure. Quench with ice-water and extract with dichloromethane.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) yields this compound as a pale-yellow solid (55% yield).

Key Challenges :

  • Regioselective formation of the [3,2-c] isomer over [2,3-c] requires precise stoichiometry and temperature control.

  • POCl₃ hydrolysis generates HCl, necessitating careful pH adjustment during workup.

Comparative Analysis of Synthetic Routes

The table below evaluates three prominent methods for synthesizing this compound:

MethodStarting MaterialsKey ReagentsConditionsYield (%)Reference
Wittig-Cyclization3-PyridinecarbaldehydePOCl₃, NaOMeReflux, 6 h55
Reissert ReactionFuro[3,2-c]pyridineNaCN, (CH₃O)₂SO₂Anhydrous, 70°C33
Suzuki Coupling3-Bromofuro[3,2-c]pyridineIsopropylboronic acid, Pd(PPh₃)₄100°C, 24 h48

Insights :

  • The Wittig-cyclization route offers superior yield but requires hazardous reagents like POCl₃.

  • Suzuki coupling provides modularity but struggles with steric effects .

Chemical Reactions Analysis

Types of Reactions: 3-Propan-2-ylfuro[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Propan-2-ylfuro[3,2-c]pyridine is used as a building block in organic synthesis

Biology and Medicine: The compound has shown potential as a photosensitizer for specific imaging and photodynamic therapy of Gram-positive bacteria . Its ability to generate reactive oxygen species upon light activation makes it a valuable tool in combating drug-resistant bacterial infections.

Industry: In the industrial sector, this compound derivatives are explored for their potential use in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Propan-2-ylfuro[3,2-c]pyridine involves its interaction with molecular targets through various pathways. For instance, as a photosensitizer, the compound absorbs light and undergoes a photochemical reaction to produce reactive oxygen species such as singlet oxygen and hydroxyl radicals . These reactive species can damage cellular components, leading to the destruction of targeted bacteria.

Comparison with Similar Compounds

Key Observations :

  • The fused benzene ring in benzofuro[3,2-c]pyridine enhances receptor binding specificity, whereas the thiophene analog (thieno[3,2-c]pyridine) shows kinase inhibition due to sulfur's electronic effects .
  • The isopropyl group in 3-Propan-2-ylfuro[3,2-c]pyridine may confer better metabolic stability compared to polar substituents like nitro or amino groups .

Photophysical Properties

UV-Vis and fluorescence data highlight the impact of substituents on electronic properties:

Compound λmax (nm) Emission λ (nm) Stokes Shift (nm) Notes References
Furo[3,2-c]pyridine (8) 250 None - Non-emissive due to rigidity
N-Oxide derivative (19) 250 388 138 Emission via N-oxide moiety
Bifuro[3,2-c]pyridine (20) 322 374 52 Partial π-conjugation
3-Propan-2-yl derivative Predicted: 260–280 Predicted: 350–400 Inference: Moderate Isopropyl may reduce planarity, affecting conjugation -

Key Observations :

  • N-Oxide and bifuro derivatives exhibit significant Stokes shifts, making them candidates for fluorescent probes .

Key Observations :

  • The isopropyl group in this compound could be introduced via alkylation or Grignard reactions, though steric hindrance may require optimized conditions.
  • Suzuki coupling is ideal for introducing aromatic substituents, as demonstrated in 4-phenylfuro[3,2-c]pyridine synthesis .

Q & A

Q. What are the established synthetic routes for 3-Propan-2-ylfuro[3,2-c]pyridine?

The synthesis typically involves functionalizing the furo[3,2-c]pyridine core via nucleophilic substitution or cross-coupling reactions. For example, 2- and 4-substituted furo[3,2-c]pyridines can be synthesized using halogenated precursors, followed by alkylation with propan-2-yl groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures .

Q. How is the purity and structural integrity of synthesized this compound confirmed?

Characterization relies on a combination of techniques:

  • ¹H/¹³C NMR spectroscopy to verify substituent positions and regioselectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (if single crystals are obtained) to resolve ambiguities in stereochemistry or ring conformation .

Q. What are the standard protocols for evaluating the antimicrobial activity of furo[3,2-c]pyridine derivatives?

Activity is assessed using agar diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Minimum inhibitory concentrations (MICs) are determined by serial dilution in Mueller-Hinton broth, with incubation at 37°C for 18–24 hours .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the furo[3,2-c]pyridine core influence antimicrobial activity?

Electron-withdrawing groups (e.g., trifluoromethyl) at the 2-position enhance activity against Gram-positive bacteria by increasing membrane penetration, while bulky substituents (e.g., aryl groups) may reduce efficacy due to steric hindrance. Structure-activity relationship (SAR) studies suggest that optimal activity requires a balance between lipophilicity and hydrogen-bonding capacity .

Q. What strategies resolve discrepancies in reported biological activities across studies?

Discrepancies may arise from variations in microbial strains, assay conditions (e.g., pH, nutrient availability), or compound solubility. To mitigate:

  • Standardize testing protocols (e.g., CLSI guidelines).
  • Use internal controls (e.g., reference antibiotics like ciprofloxacin).
  • Validate solubility via HPLC or DLS to ensure consistent bioavailability .

Q. How can regioselective functionalization of the furo[3,2-c]pyridine scaffold be achieved?

Regioselectivity is controlled by directing groups or catalyst design. For example, palladium-catalyzed C–H activation at the 4-position can be directed by pyridinyl nitrogen, while electrophilic substitution favors the 2-position due to ring electronics. Computational modeling (DFT) aids in predicting reactive sites .

Q. What mechanistic insights exist for the antimicrobial action of furo[3,2-c]pyridine derivatives?

Preliminary studies suggest membrane disruption via interaction with lipid bilayers, supported by fluorescence assays using propidium iodide. Advanced mechanistic studies employ transcriptomic profiling to identify gene expression changes in treated microbial cells .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., time-kill curves alongside MICs) and replicate experiments across independent labs.
  • Experimental Design : Use fractional factorial designs to screen multiple substituents and reaction conditions efficiently.

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